2-(Allylthio)-4-amino-5-pyrimidinecarboxylic acid ethyl ester
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Overview
Description
2-(Allylthio)-4-amino-5-pyrimidinecarboxylic acid ethyl ester: is a chemical compound with the following structural formula:
CH3CH(NH2)COOCH2CH(CH2CH=CH2)S
Esters, in general, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group. Unlike carboxylic acids, esters often have pleasant odors and are responsible for the characteristic fragrances of fruits and flowers. They occur widely in nature and are used in perfumes and flavoring agents. Fats and vegetable oils are also esters of long-chain fatty acids and glycerol .
Preparation Methods
The synthetic routes for 2-(Allylthio)-4-amino-5-pyrimidinecarboxylic acid ethyl ester involve esterification reactions. One common method is the reaction between the corresponding carboxylic acid (2-(allylthio)-4-amino-5-pyrimidinecarboxylic acid) and ethanol (ethyl alcohol) in the presence of a strong acid catalyst (such as sulfuric acid). The reaction proceeds as follows:
Carboxylic acid+Ethanol→Ester+Water
Industrial production methods may involve large-scale esterification processes under controlled conditions.
Chemical Reactions Analysis
Hydrolysis: Esters can be hydrolyzed back into their parent carboxylic acids and alcohols. This reaction occurs in the presence of water and a strong acid or base.
Reduction: Esters can undergo hydride reduction with LiAlH₄ to form two alcohols. The alcohol derived from the acyl group of the ester is typically considered the main product of the reaction, while the other alcohol comes from the ester’s alkoxy group.
Substitution: Esters can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate due to its unique structure.
Chemical Biology: Explore its interactions with biological macromolecules.
Industry: Assess its use in organic synthesis or as a building block for other compounds.
Mechanism of Action
The exact mechanism by which 2-(Allylthio)-4-amino-5-pyrimidinecarboxylic acid ethyl ester exerts its effects would require further research. It might involve binding to specific molecular targets or modulating cellular pathways.
Comparison with Similar Compounds
Similar Compounds: Compare it with other pyrimidine-based esters, highlighting its unique features.
Properties
Molecular Formula |
C10H13N3O2S |
---|---|
Molecular Weight |
239.30 g/mol |
IUPAC Name |
ethyl 4-amino-2-prop-2-enylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H13N3O2S/c1-3-5-16-10-12-6-7(8(11)13-10)9(14)15-4-2/h3,6H,1,4-5H2,2H3,(H2,11,12,13) |
InChI Key |
LHPSMRIEHWJIBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC=C |
Origin of Product |
United States |
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